
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose
Übersicht
Beschreibung
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is a carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 532.49 g/mol. This compound is a key intermediate in the synthesis of various bioactive compounds and has been extensively studied for its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is involved in various synthetic processes. It has been used in the stereospecific photo-bromination to produce (6S)-6-bromo compounds, which are then transformed into glucose derivatives like (6S)-d-glucose-6-2H and (6R)-d-glucose-6-2H (Ohrui et al., 1983). Additionally, its derivatives, such as 1,6-Anhydro-β-D-glucopyranose derivatives, are used as glycosyl donors in thioglycosidation reactions, creating various thioglycosides with high yield and anomer predominance (Wang, Sakairi & Kuzuhara, 1990).
Polymerization and Material Synthesis
This compound plays a critical role in the synthesis of high molecular weight polysaccharides and polymers. For example, it's used in the polymerization process to synthesize 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and high molecular weight dextran (Uryu, Tachikawa, Ohaku, Terui & Matsuzaki, 1977). It is also involved in the copolymerization of 1,6‐anhydroglucose and 1,6‐anhydromaltose derivatives, contributing to the production of dextrans with controlled compositions (Lindenberger & Schuerch, 1973).
Advanced Applications in Chemistry
In advanced chemistry, this compound is utilized for synthesizing complex molecules and derivatives. For instance, it aids in the synthesis of heparin-related oligosaccharides from cellobiose (Ichikawa & Kuzuhara, 1983). Moreover, it is instrumental in silica gel-catalyzed β-O-glucosylation reactions to produce various natural glucosides (Matsushita, Sugamoto, Kita & Matsui, 1997).
Eigenschaften
IUPAC Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2/t20-,21-,22+,23-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALUCOESOGESO-GWQOTCSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




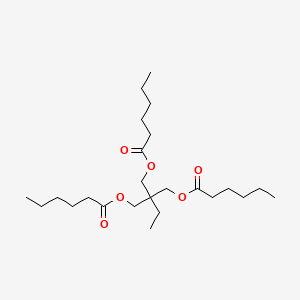
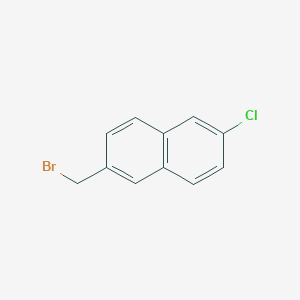
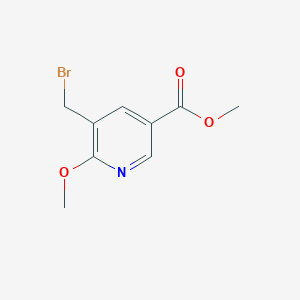

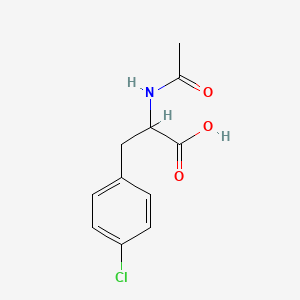

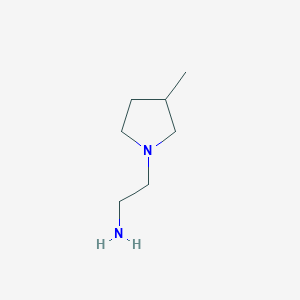
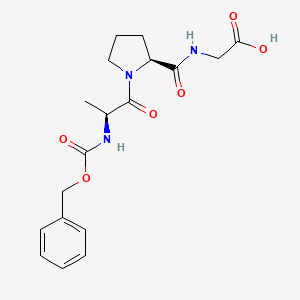




![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)